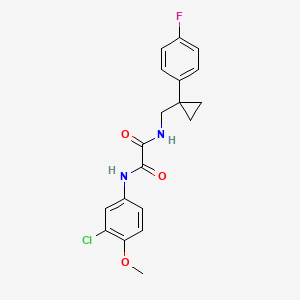

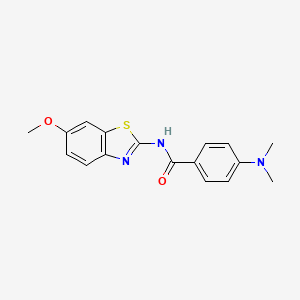

ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

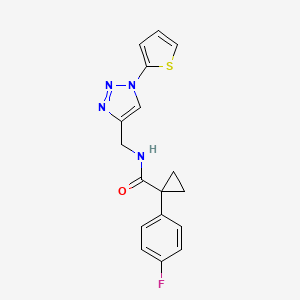

The compound is a derivative of 3,4-dihydroquinolin-1(2H)-one, which is a bioactive scaffold used in plant disease management . The compound also contains a sulfonyl group, an amide group, and a carboxylate ester group, which could potentially contribute to its reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FTIR, NMR, and X-ray diffraction . These techniques can provide information about the functional groups present in the compound and their arrangement.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as UV-visible spectroscopy and mass spectrometry . These techniques can provide information about the compound’s absorption spectrum and molecular weight, respectively.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study by Akkurt et al. (2008) focused on the synthesis of a compound by the reaction of trans-rac-4-(hydroxymethyl)-2-phenethyl-3-(thiophen-2-yl)-3,4-dihydroisoquinolin-1(2H)-one, which shares a similar quinoline core structure. The crystal structure of this compound revealed weak intermolecular interactions, suggesting its potential for further chemical modification and investigation in material science or pharmaceutical applications (Akkurt, Öztürk Yıldırım, Bogdanov, Kandinska, & Büyükgüngör, 2008).

Potential Antimicrobial Agents

Research into new quinazolines, a class closely related to quinolines, identified compounds with significant antimicrobial activity. Although the structure of the compound differs, this research underscores the potential of quinoline derivatives in developing new antimicrobial agents, which could suggest similar applications for the compound you're interested in (Desai, Shihora, & Moradia, 2007).

Catalysis and Synthetic Applications

Khaligh (2014) utilized a related compound in catalysis, highlighting the use of quinoline derivatives in facilitating organic synthesis reactions. This points to the potential application of the compound as a catalyst or reactant in synthetic organic chemistry, particularly in creating complex organic molecules (Khaligh, 2014).

Material Science and Optoelectronics

Smeyanov et al. (2017) investigated mesomeric betaines constructed from quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers for their fluorescent properties. Such research indicates the potential of using compounds with thiophene and quinoline units in optoelectronic devices due to their interesting electronic and fluorescent properties (Smeyanov, Adams, Hübner, & Schmidt, 2017).

Molecular Docking and Drug Design

Research by El-Azab et al. (2016) on a compound with a dihydroquinazolin structure employed molecular docking studies to investigate its potential as a drug molecule. This approach could similarly be applied to the compound , suggesting its possible exploration in drug design and pharmaceutical research based on structure-activity relationships (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5S2/c1-4-32-25(29)22-16(2)17(3)33-24(22)26-23(28)19-11-13-20(14-12-19)34(30,31)27-15-7-9-18-8-5-6-10-21(18)27/h5-6,8,10-14H,4,7,9,15H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZORUKASCYHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2728230.png)

![3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2728231.png)

![N-[[2-Chloro-6-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728232.png)

![3-[[(2R,4Ar,7S,8S,8aR)-7-hydroxy-8-[(Z)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,1,4a,7,8a-pentamethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl]oxy]-3-oxopropanoic acid](/img/structure/B2728241.png)

![3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2728243.png)

![3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2728245.png)